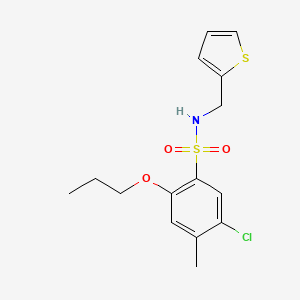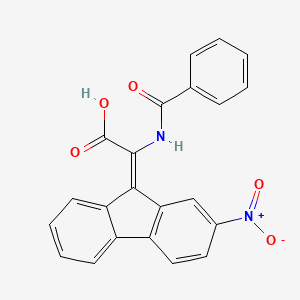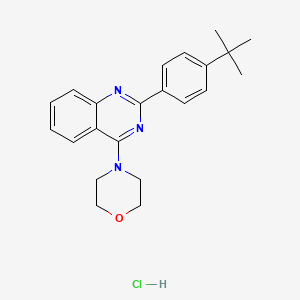![molecular formula C17H13F4NO5S B5042744 2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate](/img/structure/B5042744.png)
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate is a complex organic compound with a unique structure that combines fluorinated alkyl groups and a tricyclic core
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate involves multiple steps
Preparation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Fluorinated Alkyl Group: The fluorinated alkyl group can be introduced through nucleophilic substitution reactions. Common reagents for this step include tetrafluoropropyl halides and appropriate nucleophiles.
Formation of the Sulfonate Ester: The final step involves the formation of the sulfonate ester by reacting the intermediate compound with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkyl group, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Tetrafluoropropyl halides, nucleophiles such as amines or thiols, solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid: Similar structure but with an acetic acid group instead of a sulfonate ester.
2,2,3,3-Tetrafluoro-1-propanol: A simpler compound with a fluorinated alkyl group and a hydroxyl group.
Uniqueness
The uniqueness of 2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate lies in its combination of a fluorinated alkyl group and a tricyclic core, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO5S/c18-16(19)17(20,21)9-27-28(25,26)8-7-22-14(23)11-5-1-3-10-4-2-6-12(13(10)11)15(22)24/h1-6,16H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBZZLNIVBOOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCS(=O)(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B5042669.png)
![1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid](/img/structure/B5042681.png)
![3-({2-[(4-methoxyphenyl)sulfonyl]ethyl}thio)-N-(3-nitrophenyl)benzamide](/img/structure/B5042689.png)
![sulfonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-3,1-propanediyl] diacetate](/img/structure/B5042698.png)
![3-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoic acid](/img/structure/B5042700.png)

![2-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5042715.png)
![3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5042722.png)


![N-methyl-5-{[methyl(2-phenoxyethyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5042761.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5042782.png)
